molecular formula C15H14N4O5 B605125 Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]- CAS No. 148-39-0

Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-

Cat. No. B605125
CAS RN: 148-39-0
M. Wt: 330.3
InChI Key: FALQNKUJCMXVBL-ISLYRVAYSA-N
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Description

Acetamide, N-(2-hydroxy-3-(2-(2-hydroxy-5-nitrophenyl)diazenyl)-5-methylphenyl)- is a bioactive chemical.

Scientific Research Applications

1. Green Synthesis in Dye Production

Acetamide derivatives play a significant role in the green synthesis of azo disperse dyes. Zhang Qun-feng (2008) discusses the use of a novel Pd/C catalyst for the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate in dye production. This process emphasizes high selectivity and stability, reducing the need for more harmful reduction methods (Zhang Qun-feng, 2008).

2. Crystal Structure and Optical Properties

B. Wannalerse et al. (2022) explored the crystal structure and optical properties of orcinolic derivatives, including Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-, as OH− indicators. Their study revealed insights into the planarity conformation, hydrogen bonding, and the impact of OH− ions on absorption bands, contributing to our understanding of chemical indicators (B. Wannalerse et al., 2022).

3. Phytotoxic Metabolites and Gene Expression

In the context of environmental science and plant biology, Sergey Girel et al. (2022) found that certain soil bacteria and plants convert N-(2-hydroxy-5-nitrophenyl) acetamide into a glucoside derivative as a detoxification process. This research is crucial for understanding the environmental impact and interactions of such compounds (Sergey Girel et al., 2022).

properties

CAS RN

148-39-0

Product Name

Acetamide, N-[2-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-5-methylphenyl]-

Molecular Formula

C15H14N4O5

Molecular Weight

330.3

IUPAC Name

Acetamide, N-(2-hydroxy-3-(2-(2-hydroxy-5-nitrophenyl)diazenyl)-5-methylphenyl)-

InChI

InChI=1S/C15H14N4O5/c1-8-5-12(16-9(2)20)15(22)13(6-8)18-17-11-7-10(19(23)24)3-4-14(11)21/h3-7,21-22H,1-2H3,(H,16,20)/b18-17+

InChI Key

FALQNKUJCMXVBL-ISLYRVAYSA-N

SMILES

CC(NC1=CC(C)=CC(/N=N/C2=CC([N+]([O-])=O)=CC=C2O)=C1O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Acetamide, N-(2-hydroxy-3-(2-(2-hydroxy-5-nitrophenyl)diazenyl)-5-methylphenyl)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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